An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. This document details a plausible synthetic route, experimental protocols, and key characterization data for this heterocyclic compound, which holds potential as a scaffold in medicinal chemistry and drug development.
Compound Overview
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, featuring a pyridinylmethyl substituent at the nitrogen atom of the pyrrolidinone ring. This structural motif is of interest in medicinal chemistry due to the combination of a rigid lactam core and the basic pyridine ring, which can participate in various biological interactions.
Chemical Structure and Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | [1] |
| CAS Number | 842958-29-6 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Canonical SMILES | C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O | [1] |
| InChIKey | DJSGKVZNGKWZRT-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | -0.6 | [1] |
Synthesis Methodology
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the aza-Michael addition of a primary amine to itaconic acid (2-methylenesuccinic acid), followed by an intramolecular cyclization. This approach is a well-established and efficient method for the construction of the pyrrolidinone ring system.
The proposed synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid follows this established route, utilizing itaconic acid and 3-picolylamine (pyridin-3-ylmethanamine) as the starting materials.
Synthesis Workflow
The overall workflow for the synthesis and subsequent characterization of the target compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on general methods for the synthesis of similar compounds.
Materials:
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Itaconic acid
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3-Picolylamine (pyridin-3-ylmethanamine)
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Deionized water
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Ethanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Activated carbon
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in deionized water.
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To this solution, add 3-picolylamine (1.0 equivalent) dropwise with stirring. An exothermic reaction may be observed.
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Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Acidify the solution to pH 1-2 with concentrated HCl.
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Concentrate the mixture under reduced pressure to obtain a crude solid.
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Dissolve the crude solid in a minimal amount of hot ethanol.
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If the solution is colored, add a small amount of activated carbon and heat at reflux for 15 minutes.
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Filter the hot solution to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
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Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the product under vacuum to yield 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid.
Characterization
The structure and purity of the synthesized 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available in the searched literature, the following tables outline the expected characterization data based on its structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Pyridine H-2 |
| ~8.4 | s | 1H | Pyridine H-6 |
| ~7.6 | d | 1H | Pyridine H-4 |
| ~7.3 | dd | 1H | Pyridine H-5 |
| ~4.5 | s | 2H | N-CH₂-Py |
| ~3.6-3.4 | m | 2H | Pyrrolidine N-CH₂ |
| ~3.3-3.1 | m | 1H | Pyrrolidine CH-COOH |
| ~2.8-2.6 | m | 2H | Pyrrolidine CH₂-CO |
| ~12.5 | br s | 1H | COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~175.0 | C=O (acid) |
| ~172.0 | C=O (lactam) |
| ~149.0 | Pyridine C-2 |
| ~148.5 | Pyridine C-6 |
| ~136.0 | Pyridine C-4 |
| ~133.0 | Pyridine C-3 |
| ~123.5 | Pyridine C-5 |
| ~50.0 | N-CH₂ (pyrrolidine) |
| ~45.0 | N-CH₂-Py |
| ~38.0 | CH-COOH |
| ~35.0 | CH₂-CO |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected [M+H]⁺ | 221.0870 |
| Expected [M-H]⁻ | 219.0724 |
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the spectra to identify chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
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Infuse the sample into an ESI-MS instrument.
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Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.
Potential Applications and Further Research
Derivatives of 5-oxopyrrolidine-3-carboxylic acid are known to possess a range of biological activities. The title compound, with its unique combination of a lactam and a pyridine moiety, could be a valuable building block for the synthesis of novel therapeutic agents. Further research could involve:
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Screening for biological activity against various targets (e.g., enzymes, receptors).
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Derivatization of the carboxylic acid group to generate amides or esters with potentially enhanced properties.
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Investigation of its coordination chemistry with metal ions for applications in catalysis or bioinorganic chemistry.
This guide provides a foundational framework for the synthesis and characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, enabling further exploration of its chemical and biological properties by the scientific community.
